molecular formula C29H41N7O9 B12551586 L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine CAS No. 192432-25-0

L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine

Cat. No.: B12551586
CAS No.: 192432-25-0
M. Wt: 631.7 g/mol
InChI Key: IRCLOYWGCVMABL-YFNVTMOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine is a peptide compound composed of five amino acids: proline, glutamine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-proline, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-glutamine and L-proline until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Carbodiimides or other coupling reagents for peptide bond formation.

Major Products

    Oxidation: Dityrosine-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

192432-25-0

Molecular Formula

C29H41N7O9

Molecular Weight

631.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C29H41N7O9/c30-23(38)11-9-19(33-25(40)18-3-1-13-32-18)26(41)34-20(10-12-24(31)39)28(43)36-14-2-4-22(36)27(42)35-21(29(44)45)15-16-5-7-17(37)8-6-16/h5-8,18-22,32,37H,1-4,9-15H2,(H2,30,38)(H2,31,39)(H,33,40)(H,34,41)(H,35,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

IRCLOYWGCVMABL-YFNVTMOMSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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